N-3-oxo-hexadecanoyl-L-Homoserine lactone
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Overview
Description
N-3-oxo-hexadecanoyl-L-Homoserine lactone is a long-chain N-acyl-homoserine lactone (AHL) produced by certain bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is involved in quorum sensing, a mechanism by which bacteria communicate and coordinate their behavior based on population density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone typically involves the acylation of homoserine lactone with a long-chain fatty acid derivative. The reaction conditions often include the use of an activating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-3-oxo-hexadecanoyl-L-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The lactone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones .
Scientific Research Applications
N-3-oxo-hexadecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Mechanism of Action
N-3-oxo-hexadecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to receptor proteins in bacterial cells, triggering a cascade of gene expression changes that coordinate collective behaviors such as biofilm formation and virulence . In plants, it can modulate physiological processes through signaling pathways involving hydrogen peroxide, nitric oxide, and cyclic GMP .
Comparison with Similar Compounds
Similar Compounds
N-3-oxo-decanoyl-homoserine lactone: Similar in structure but with a shorter acyl chain.
N-3-oxo-hexanoyl-homoserine lactone: Another AHL with an even shorter acyl chain.
N-hexadecanoyl-L-Homoserine lactone: Lacks the oxo group at the third position.
Uniqueness
N-3-oxo-hexadecanoyl-L-Homoserine lactone is unique due to its long acyl chain and the presence of an oxo group, which influence its stability and interaction with receptor proteins . This structural uniqueness allows it to participate in specific quorum sensing pathways and modulate distinct physiological responses in both bacteria and plants .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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